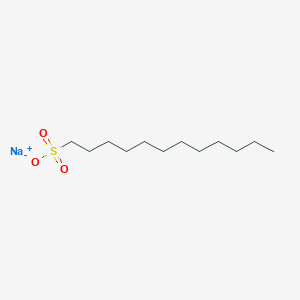

sodium;dodecane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butoxycarbonyl-N-methyl-L-alanine . It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis as a protected amino acid derivative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-tert-butoxycarbonyl-N-methyl-L-alanine can be synthesized through the following steps:

Protection of the amino group: The amino group of L-alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Methylation: The protected amino acid is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the synthesis of N-tert-butoxycarbonyl-N-methyl-L-alanine follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: N-tert-butoxycarbonyl-N-methyl-L-alanine can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, yielding N-methyl-L-alanine.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: N-methyl-L-alanine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Applications in Scientific Research

-

Ion Pair Chromatography

- Sodium dodecane-1-sulfonate is widely used as an ion-pair reagent in high-performance liquid chromatography (HPLC). It enhances the retention of analytes such as peptides and proteins, facilitating their separation and quantification. For instance, it has been effectively utilized in the determination of thiabendazole residues in fruits like citrus and bananas .

-

Synthesis of Nanocomposites

- This compound plays a crucial role in the synthesis of graphene-based nanocomposites. Its surfactant properties help stabilize the nanocomposite structure, enhancing its mechanical and electrical properties. This application is particularly significant in developing advanced materials for electronics and energy storage .

-

Surfactant Applications

- Sodium dodecane-1-sulfonate acts as a surfactant, flotation agent, foaming agent, penetrating agent, and emulsifier. These properties make it valuable in various industries, including cosmetics, pharmaceuticals, and food processing. Its ability to reduce surface tension is particularly beneficial in formulations requiring stable emulsions or foams .

- Tenside Tests

Case Study 1: Ion-Pair Chromatography for Food Safety

In a study assessing pesticide residues in agricultural products, sodium dodecane-1-sulfonate was employed as an ion-pairing agent during HPLC analysis. The results demonstrated improved sensitivity and specificity for detecting thiabendazole, highlighting the compound's effectiveness in ensuring food safety standards.

Case Study 2: Graphene Nanocomposites

Research involving the synthesis of graphene nanocomposites revealed that incorporating sodium dodecane-1-sulfonate significantly enhanced the electrical conductivity and mechanical strength of the resulting materials. This advancement opens new avenues for developing high-performance materials suitable for electronic applications.

Mécanisme D'action

The mechanism of action of N-tert-butoxycarbonyl-N-methyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, yielding the desired peptide or protein.

Comparaison Avec Des Composés Similaires

N-tert-butoxycarbonyl-L-alanine: Similar structure but without the methyl group.

N-methyl-L-alanine: Lacks the tert-butoxycarbonyl protecting group.

N-tert-butoxycarbonyl-N-methyl-D-alanine: The D-isomer of the compound.

Uniqueness: N-tert-butoxycarbonyl-N-methyl-L-alanine is unique due to the presence of both the tert-butoxycarbonyl protecting group and the methyl substitution on the alpha carbon. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other chemical applications.

Analyse Des Réactions Chimiques

Sulfonation of Dodecane

Dodecane undergoes sulfonation via two primary routes:

Key Data:

Neutralization

Sulfonic acid is neutralized with NaOH to form the sodium salt:

C12H25SO3H+NaOH→C12H25SO3Na+H2O

Micellar and Interfacial Reactions

The amphiphilic structure enables micelle formation and solute interactions:

Micellization Thermodynamics

| Parameter | Value (25°C) | Method | Source |

|---|---|---|---|

| Critical micelle concentration (CMC) | 8.2 mM | Conductivity measurement | |

| Aggregation number | 62 | Light scattering |

Mechanism:

-

Hydrophobic tails aggregate inward, while sulfonate heads interact with water, reducing surface tension (≈36 mN/m at CMC).

Solubilization of Hydrophobic Compounds

Suzuki Cross-Coupling

Acts as a phase-transfer catalyst in aqueous Pd-mediated reactions :

Ar-B(OH)2+Ar’XPd, SDSnAr-Ar’

Nanoparticle Stabilization

-

Gold Nanoparticles (AuNPs): Forms electrostatic bilayer, preventing aggregation (zeta potential ≈ -40 mV).

-

Graphene Oxide Composites: Enhances dispersion in polar solvents (e.g., 85% stability in H₂O after 48 hours) .

Biodegradation

Toxicity Profile

Propriétés

IUPAC Name |

sodium;dodecane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJSVUQLFFJUSX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.